molecular formula C7H6ClNO2 B1194753 2-Amino-6-chlorobenzoic acid CAS No. 2148-56-3

2-Amino-6-chlorobenzoic acid

Cat. No.: B1194753
CAS No.: 2148-56-3
M. Wt: 171.58 g/mol
InChI Key: SZCPTRGBOVXVCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that the compound is used in peptide synthesis , suggesting it may interact with proteins or enzymes involved in this process.

Mode of Action

As a reagent in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it may influence pathways involving protein synthesis or modification.

Result of Action

As a reagent in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for protein structure and function.

Action Environment

The action of 2-Amino-6-chlorobenzoic acid can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from direct sunlight . During handling, appropriate protective equipment such as gloves and safety glasses should be worn .

Biochemical Analysis

Biochemical Properties

2-Amino-6-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s amino group can form hydrogen bonds with enzyme active sites, enhancing its reactivity. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of more complex molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound can also modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for the compound’s role in biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminotransferases and peptidases, facilitating the conversion of amino acids into peptides and other organic compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments. These factors are crucial for the compound’s role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chlorobenzoic acid typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of cerium chloride and potassium bisulfite solutions under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and quinones .

Comparison with Similar Compounds

Comparison: 2-Amino-6-chlorobenzoic acid is unique due to its specific positioning of the amino and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chloro group at the 6-position enhances its antimicrobial properties compared to other isomers .

Properties

IUPAC Name

2-amino-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPTRGBOVXVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175761
Record name 2-Amino-6-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-56-3
Record name 2-Amino-6-chlorobenzoic acid
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Record name 2-Amino-6-chlorobenzoic acid
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Record name 2148-56-3
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Record name 2-Amino-6-chlorobenzoic acid
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Record name 2-amino-6-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-6-chlorobenzoic acid in pharmaceutical synthesis?

A1: this compound serves as a vital starting material in the synthesis of several pharmaceutical compounds, notably Laquinimod. Laquinimod is an orally active drug candidate currently in clinical trials for treating multiple sclerosis . Several studies have explored efficient synthetic routes for Laquinimod starting with this compound, demonstrating its importance in medicinal chemistry .

Q2: Besides Laquinimod, are there other applications for this compound derivatives?

A2: Yes, research indicates that derivatives of this compound, specifically 4-N-substituted-5-chloroquinazoline compounds, exhibit promising antifungal and antibacterial activities against plant pathogens . This discovery highlights the potential of these derivatives in agricultural applications for crop protection.

Q3: How does the structure of this compound contribute to its reactivity?

A3: The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) in this compound makes it a highly reactive molecule. These functional groups participate in various reactions, including cyclization, methylation, condensation, and amidation, which are crucial steps in synthesizing complex molecules like Laquinimod .

Q4: Are there studies on optimizing the synthesis of compounds derived from this compound?

A4: Yes, researchers have focused on improving the synthesis of Laquinimod by exploring different reaction conditions, reagents, and purification techniques . These efforts aim to achieve higher yields, reduce production costs, and minimize environmental impact, crucial factors for large-scale pharmaceutical production.

Q5: Has this compound been investigated for applications beyond pharmaceuticals and agriculture?

A5: Research shows this compound can be used as a reagent in analytical chemistry. It serves as a self-coupling diazotization reagent for spectrophotometric determination of nitrite in water samples . This method demonstrates the compound's utility in environmental monitoring and analysis.

Q6: What research has been done on the solubility of this compound?

A6: A study investigated the equilibrium solubility of this compound in various solvents, including acetonitrile, alcohols, toluene, and ethylene glycol . Understanding solubility profiles is crucial for optimizing reaction conditions, crystallization processes, and developing formulations for pharmaceuticals and other applications.

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